2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a complex organic compound that features a thiophene ring attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Attachment to Tetrahydronaphthalene: The thiophene ring is then attached to the tetrahydronaphthalene moiety through a series of reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The tetrahydronaphthalene moiety contributes to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenemethylamine and 2,5-dimethylthiophene share structural similarities with 2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one.
Tetrahydronaphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydronaphthalene and its substituted derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene ring and tetrahydronaphthalene moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
1284732-24-6 |
---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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